4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-ethylpyridine with hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives of the parent compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine
- 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups at specific positions enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H9Cl2N3 |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
4,6-dichloro-3-ethyl-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-6-8-5(10)4-7(11)12-9(8)14(2)13-6/h4H,3H2,1-2H3 |
InChI Key |
LGJFEPISHSQQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C |
Origin of Product |
United States |
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